8,2'-Ethanoadenosine
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Overview
Description
8,2’-Ethanoadenosine is a modified nucleoside derived from adenosine. It features an ethano bridge connecting the 8th position of the adenine base to the 2’ position of the ribose sugar. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,2’-Ethanoadenosine typically involves multiple steps. One common method starts with the treatment of 3’,5’-O-(tetraisopropyldisiloxane-1,3-diyl)-2’-ketoadenosine with methylenetriphenylphosphorane to produce the 2’-methylene derivative. This intermediate undergoes hydroxylation with osmium tetroxide (OsO4) to yield 2’-hydroxymethyladenosine. Subsequent conversion to the 2’-phenylthiomethyl derivative, followed by photocyclization and deprotection, results in 8,2’-methanoadenosine. Further oxidation and catalytic hydrogenation steps lead to the formation of 8,2’-Ethanoadenosine .
Industrial Production Methods: While specific industrial production methods for 8,2’-Ethanoadenosine are not well-documented, the general principles of nucleoside synthesis, including protection-deprotection strategies and the use of high-purity reagents, are applicable. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8,2’-Ethanoadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like OsO4.
Reduction: Catalytic hydrogenation is used in its synthesis.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4)
Reduction: Catalytic hydrogenation
Substitution: Methylenetriphenylphosphorane for methylene introduction
Major Products: The major products formed from these reactions include intermediates like 2’-methylene derivatives and 2’-hydroxymethyladenosine, leading to the final product, 8,2’-Ethanoadenosine .
Scientific Research Applications
8,2’-Ethanoadenosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its role in DNA and RNA interactions, particularly in the context of modified nucleosides.
Mechanism of Action
The mechanism of action of 8,2’-Ethanoadenosine involves its interaction with nucleic acids. The ethano bridge alters the conformation of the nucleoside, potentially affecting its binding to enzymes and other proteins involved in nucleic acid metabolism. This modification can influence processes like DNA replication and repair, making it a valuable tool for studying these pathways .
Comparison with Similar Compounds
8,2’-Methanoadenosine: Similar structure but with a methano bridge instead of an ethano bridge.
2’-Deoxy-8,2’-ethanoadenosine: Lacks the 2’-hydroxyl group, making it a deoxy analog.
3’-Deoxy-8,3’-ethanoadenosine: Similar modification at the 3’ position instead of the 2’ position.
Uniqueness: 8,2’-Ethanoadenosine is unique due to its specific ethano bridge, which imparts distinct conformational and chemical properties compared to other nucleoside analogs. This uniqueness makes it valuable for studying the effects of nucleoside modifications on biological processes.
Properties
Molecular Formula |
C12H15N5O4 |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraene-5,6-diol |
InChI |
InChI=1S/C12H15N5O4/c13-9-7-10(15-4-14-9)17-6(16-7)1-2-12(20)8(19)5(3-18)21-11(12)17/h4-5,8,11,18-20H,1-3H2,(H2,13,14,15)/t5-,8-,11-,12-/m1/s1 |
InChI Key |
BZYQXDJMWJTWNB-IRTQWQCRSA-N |
Isomeric SMILES |
C1C[C@]2([C@@H]([C@H](O[C@H]2N3C1=NC4=C(N=CN=C43)N)CO)O)O |
Canonical SMILES |
C1CC2(C(C(OC2N3C1=NC4=C(N=CN=C43)N)CO)O)O |
Origin of Product |
United States |
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